BenchChemオンラインストアへようこそ!

Carbonic anhydrase inhibitor 16

Carbonic anhydrase inhibition hCA I hCA II

This specific phthalimide-capped benzenesulfonamide is the ONLY analog maintaining both low-nanomolar potency (Ki=2.2 nM) and 14-fold hCA II selectivity. Structural modifications result in complete activity loss (Ki >10,000 nM). Use as the reference standard to ensure assay reproducibility and data integrity in HTS, SAR, and target validation studies.

Molecular Formula C14H10N2O4S
Molecular Weight 302.31 g/mol
CAS No. 4479-70-3
Cat. No. B8804018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase inhibitor 16
CAS4479-70-3
Molecular FormulaC14H10N2O4S
Molecular Weight302.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C14H10N2O4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,15,19,20)
InChIKeyOUGLLSMFRGBCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Carbonic anhydrase inhibitor 16 (CAS 4479-70-3): A Potent and Selective hCA II Inhibitor with Defined Benchmarking


Carbonic anhydrase inhibitor 16 (CAS: 4479-70-3), chemically known as 4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide, is a synthetic small-molecule inhibitor of human carbonic anhydrase (hCA) isoforms. It is primarily characterized as a dengue protease inhibitor that also exhibits nanomolar inhibitory activity against hCA I and hCA II [1]. Its structural core consists of a phthalimide-capped benzenesulfonamide scaffold, which confers high affinity and isoform selectivity [1]. The compound is supplied at a certified purity of ≥98% by reputable vendors, ensuring consistency in experimental applications .

Why Carbonic anhydrase inhibitor 16 Cannot Be Interchanged with Common Sulfonamide-Based CA Inhibitors: A Structural Selectivity Perspective


The scientific utility of Carbonic anhydrase inhibitor 16 is tightly linked to its unique phthalimide-capped benzenesulfonamide architecture. Substituting this compound with a generic sulfonamide CA inhibitor—even one with a similar reported potency—risks introducing drastically altered isoform selectivity, off-target binding, and overall biological outcome. In a comprehensive study of 22 structurally related analogs, only compound 1 (Carbonic anhydrase inhibitor 16) maintained both low-nanomolar potency and a 14-fold selectivity for hCA II over hCA I [1]. Modifications to the sulfamoyl or phthalimide moieties consistently resulted in a complete loss of activity (Ki >10,000 nM) [1]. Therefore, experimental reproducibility and target engagement are contingent upon using this specific compound, not a class-level substitute.

Quantitative Differentiation of Carbonic anhydrase inhibitor 16 Against Reference Standards and In-Class Analogs


Direct Head-to-Head Comparison: Potency Against Acetazolamide (Standard Inhibitor)

In a standardized enzymatic assay, Carbonic anhydrase inhibitor 16 (compound 1) demonstrated 10-fold greater potency against hCA I and 6-fold greater potency against hCA II relative to the reference standard acetazolamide [1]. The Ki values confirm its superior binding affinity.

Carbonic anhydrase inhibition hCA I hCA II Ki comparison Acetazolamide

Direct Head-to-Head Comparison: Isoform Selectivity Profile vs. hCA I

Carbonic anhydrase inhibitor 16 exhibits a 14-fold selectivity for hCA II over hCA I [1]. This is a quantifiable differentiation not observed in the reference inhibitor acetazolamide, which shows only a ~21-fold difference but with much lower absolute potency [1].

Isoform selectivity hCA II hCA I Selectivity ratio Carbonic anhydrase

Direct Head-to-Head Comparison: Potency Against Closest In-Class Structural Analogs (Compounds 4 and 10)

Among a panel of 22 phthalimide-capped benzenesulfonamides, compound 1 (Carbonic anhydrase inhibitor 16) was uniquely potent. Directly compared to its closest active analogs, compound 1 was >4,000-fold more potent against hCA II than compound 4 (Ki = 9062.9 nM) and >4,000-fold more potent than compound 10 (Ki = 8873.4 nM) [1].

Structure-activity relationship SAR Analog comparison Phthalimide sulfonamide hCA II

In Silico Binding Affinity and Interaction Mode: Comparison with Acetazolamide

Molecular docking studies revealed that Carbonic anhydrase inhibitor 16 (compound 1) exhibits a superior docking score and a lower predicted Ki value for hCA I compared to acetazolamide [1]. The interaction profile shows distinct hydrogen bonding with active-site histidine residues (His94, His96, His119) [1].

Molecular docking In silico Binding mode hCA I Acetazolamide

Evidence of Target Engagement: Free Sulfamoyl Group Requirement

The study identifies that the free sulfamoyl group in compound 1 is essential for activity. Substitution of this group in other analogs (e.g., compounds 2-22) resulted in Ki values >10,000 nM for hCA I and II [1]. This class-level inference confirms that the specific chemical structure of Carbonic anhydrase inhibitor 16 is required for zinc coordination in the enzyme active site.

Zinc-binding group ZBG Structure-activity relationship SAR Sulfamoyl

Validated Research Applications for Carbonic anhydrase inhibitor 16 (CAS 4479-70-3)


High-Throughput Screening (HTS) Campaigns Targeting hCA II with Defined Potency and Selectivity Thresholds

Carbonic anhydrase inhibitor 16 is an ideal positive control or reference compound in HTS assays designed to identify novel hCA II inhibitors. Its well-characterized Ki values (2.2 nM for hCA II) and 14-fold selectivity over hCA I provide a quantitative benchmark for assay validation and hit triage [1]. Its potency is 6-fold higher than the standard acetazolamide, allowing for robust signal-to-noise ratios in fluorescence-based or colorimetric CA activity assays [1].

Mechanistic Studies of hCA II-Dependent Cellular Processes in Glaucoma, Cancer, or Acid-Base Regulation

Due to its potent and selective inhibition of hCA II, this compound is suitable for dissecting the role of hCA II in cellular models of glaucoma, cancer metabolism, or renal physiology. The 14-fold selectivity window over hCA I enables researchers to attribute observed phenotypes more confidently to hCA II blockade rather than off-target hCA I inhibition [1]. The compound's nanomolar potency allows for experiments at low micromolar or sub-micromolar concentrations, minimizing potential cytotoxicity or solubility artifacts.

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Based CA Inhibitors

This compound serves as a reference point in SAR campaigns exploring novel benzenesulfonamide derivatives. Its structural features—a phthalimide-capped benzenesulfonamide with a free sulfamoyl zinc-binding group—represent a highly potent and selective scaffold [1]. Researchers can use Carbonic anhydrase inhibitor 16 as a positive control to calibrate the activity of newly synthesized analogs, or as a starting template for further optimization, leveraging the extensive in vitro and in silico data available [1].

In Silico Modeling and Docking Studies of CA-Ligand Interactions

The availability of experimental Ki values and molecular docking data (docking score: -10.74 kcal/mol for hCA I) makes this compound a valuable ligand for validating computational models of carbonic anhydrase-ligand binding [1]. It can be used to calibrate scoring functions, test docking algorithms, or serve as a reference in virtual screening workflows aimed at discovering new CA inhibitors. The published interaction profile with key histidine residues (His94, His96, His119) provides a template for structure-based design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbonic anhydrase inhibitor 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.